3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
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Overview
Description
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to an indole ring, with a phenyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be achieved through various synthetic routes. One common method involves the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, or cyanamides. This reaction leads to the formation of 5H-pyrimido[5,4-b]indole derivatives, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as ytterbium, to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively stimulate Toll-like receptor 4 (TLR4) in human and mouse cells, leading to the activation of NFκB and the production of cytokines such as IL-6 and interferon γ-induced protein 10 (IP-10) . This interaction is believed to occur primarily through binding to the MD-2 component of the TLR4/MD-2 complex .
Comparison with Similar Compounds
3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be compared with other similar compounds, such as:
9H-Pyrimido[4,5-b]indoles: These compounds share a similar core structure but differ in the position and type of substituents.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles: These compounds have a different ring structure and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to selectively interact with TLR4, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
104053-81-8 |
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Molecular Formula |
C16H11N3O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-phenyl-1,5-dihydropyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C16H11N3O2/c20-15-14-13(11-8-4-5-9-12(11)17-14)18-16(21)19(15)10-6-2-1-3-7-10/h1-9,17H,(H,18,21) |
InChI Key |
ONIBTDPQJAKLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)NC2=O |
Origin of Product |
United States |
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